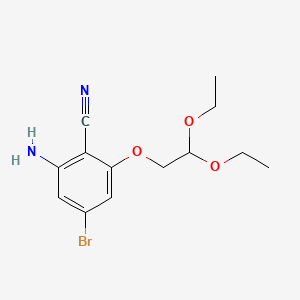
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is an organic compound with the molecular formula C13H17BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a benzonitrile moiety, along with two ethoxy groups attached to the benzene ring. It is a pale-yellow to yellow-brown solid at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the amino group and the benzonitrile moiety. The ethoxy groups are then added through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity suitable for various applications .
化学反应分析
Types of Reactions
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the benzonitrile moiety.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzonitriles, nitro derivatives, and complex aromatic compounds with various functional groups .
科学研究应用
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
作用机制
The mechanism of action of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-Amino-4-bromobenzonitrile: Lacks the ethoxy groups, making it less soluble in organic solvents.
2-Amino-4-bromophenol: Contains a hydroxyl group instead of the nitrile moiety, leading to different reactivity and applications
Uniqueness
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is unique due to the presence of both ethoxy groups and the benzonitrile moiety, which confer specific solubility and reactivity properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
属性
分子式 |
C13H17BrN2O3 |
|---|---|
分子量 |
329.19 g/mol |
IUPAC 名称 |
2-amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17BrN2O3/c1-3-17-13(18-4-2)8-19-12-6-9(14)5-11(16)10(12)7-15/h5-6,13H,3-4,8,16H2,1-2H3 |
InChI 键 |
PVBHRNBLTDUTSW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(COC1=CC(=CC(=C1C#N)N)Br)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)



![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)



![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
